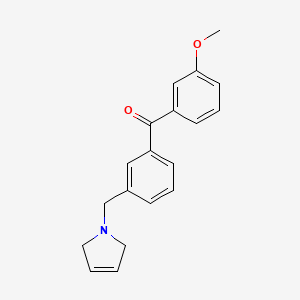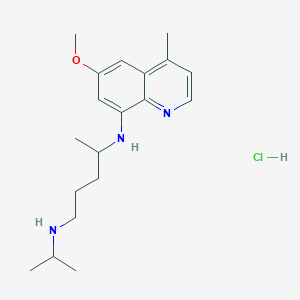
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine
Übersicht
Beschreibung
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine is a chemical compound known for its potential applications in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has garnered interest due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine typically involves multiple steps. The starting material is often 6-methoxy-4-methylquinoline, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Nitration and Reduction: The initial step involves the nitration of 6-methoxy-4-methylquinoline to form a nitro derivative, followed by reduction to obtain the corresponding amine.
Alkylation: The amine is then alkylated using propan-2-yl halide under basic conditions to introduce the propan-2-yl group.
Coupling Reaction: The final step involves coupling the alkylated amine with pentane-1,4-diamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the attached functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce new functional groups onto the quinoline ring or the alkyl chains.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its quinoline core, which is known for its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as malaria and leishmaniasis.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes. For example, in the treatment of leishmaniasis, it is believed to disrupt the parasite’s metabolic pathways, leading to its death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-N’-(6-methoxy-4-methyl-quinolin-8-yl)-hexane-1,6-diamine: Another quinoline derivative with similar biological activities.
6-methoxy-4-methylquinoline: The parent compound, which serves as a precursor in the synthesis of various derivatives.
Uniqueness
N-(6-methoxy-4-methyl-quinolin-8-yl)-n-propan-2-yl-pentane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with alkyl chains makes it versatile for various applications.
Eigenschaften
IUPAC Name |
4-N-(6-methoxy-4-methylquinolin-8-yl)-1-N-propan-2-ylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O.ClH/c1-13(2)20-9-6-7-15(4)22-18-12-16(23-5)11-17-14(3)8-10-21-19(17)18;/h8,10-13,15,20,22H,6-7,9H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHRJFLDZZGNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)NC(C)CCCNC(C)C)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639739 | |
| Record name | N~4~-(6-Methoxy-4-methylquinolin-8-yl)-N~1~-(propan-2-yl)pentane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88756-01-8 | |
| Record name | NSC408747 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~4~-(6-Methoxy-4-methylquinolin-8-yl)-N~1~-(propan-2-yl)pentane-1,4-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


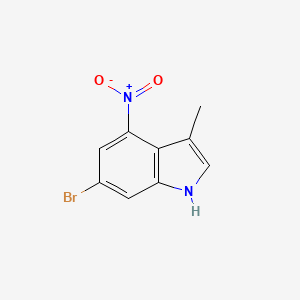
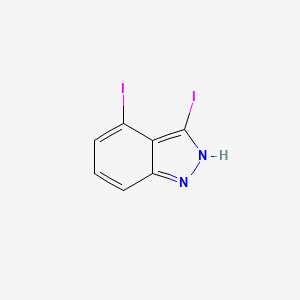
![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
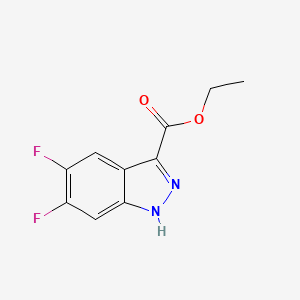
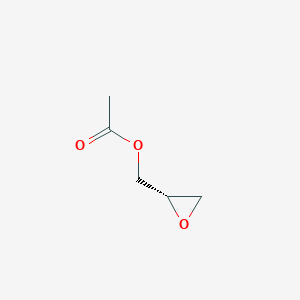
![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)



![Cyclohexyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604315.png)
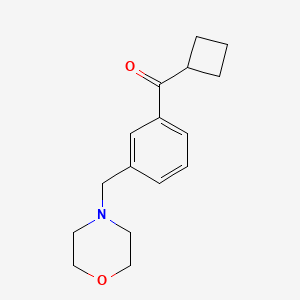
![cyclopropyl 3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1604317.png)
